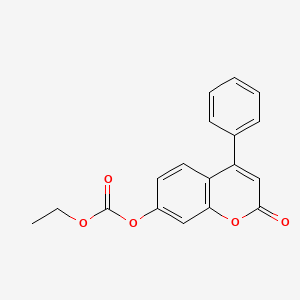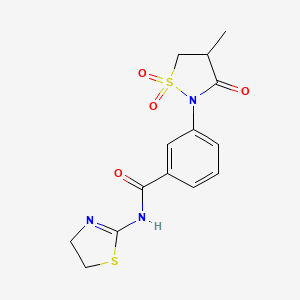
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis. In inflammation, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of anti-apoptotic proteins. In inflammation, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the growth of bacteria and fungi and disrupt their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other fields such as neurodegenerative diseases and cardiovascular disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide derivatives with improved solubility and reduced toxicity could lead to the development of novel therapeutic agents.
Synthesemethoden
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and microbial infections. In cancer research, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has also demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Eigenschaften
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-13(11)10-16-22(20,21)14-8-7-12(2)15(9-14)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPJIKRNRUKNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)



![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)